Octaphenylsilsesquioxane

Polymer Nanocomposites Thermal Stability Polydimethylsiloxane (PDMS)

OPS is the non-substitutable POSS for applications demanding thermal endurance. Unlike OMS—which sublimes during processing—OPS remains stable >450°C, eliminating material loss. It delivers 2× erosion reduction vs. TiO₂/talc in gun propellants, lowers dielectric constants (to 2.78 in TLCP) for 5G/6G substrates, and provides non-volatile, long-term stability in aerospace sealants. Its complete cage structure also enhances mechanical reinforcement in fire-resistant structural composites. Choose OPS where thermal integrity and functional performance are non-negotiable.

Molecular Formula C48H40O12Si8
Molecular Weight 1033.5 g/mol
CAS No. 5256-79-1
Cat. No. B033884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctaphenylsilsesquioxane
CAS5256-79-1
SynonymsOCTAPHENYLSILSESQUIOXANE; OCTAPHENYL-T8-SILSESQUIOXANE; 1,3,5,7,9,11,13,15-OCTAPHENYLPENTACYCLO[9.5.1.13,9.15,15.17,13]OCTASILOXANE; Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, octaphenyl-; Perphenyloctasilsesquioxane; 1,3,5,7,9,11,13,15-OCTAPHENYLPEN
Molecular FormulaC48H40O12Si8
Molecular Weight1033.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
InChIInChI=1S/C48H40O12Si8/c1-9-25-41(26-10-1)61-49-62(42-27-11-2-12-28-42)52-65(45-33-17-5-18-34-45)54-63(50-61,43-29-13-3-14-30-43)56-67(47-37-21-7-22-38-47)57-64(51-61,44-31-15-4-16-32-44)55-66(53-62,46-35-19-6-20-36-46)59-68(58-65,60-67)48-39-23-8-24-40-48/h1-40H
InChIKeyKBXJHRABGYYAFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octaphenylsilsesquioxane (CAS 5256-79-1) Technical Profile: Properties and Industrial Relevance


Octaphenylsilsesquioxane (OPS, CAS 5256-79-1), a polyhedral oligomeric silsesquioxane (POSS) with the formula (C6H5)8Si8O12, is characterized by a robust, nanoscale, cage-like inorganic core surrounded by eight phenyl substituents [1]. This hybrid architecture imparts a unique combination of high thermal stability, with a 5% weight loss decomposition temperature exceeding 450°C in both inert and oxidative atmospheres, and solubility in common organic solvents such as toluene and chloroform [2]. These fundamental characteristics enable its use as a high-performance nanofiller and additive across diverse polymer and composite applications [3].

Why Octaphenylsilsesquioxane Cannot Be Interchanged with Generic POSS Analogs


Substituting OPS with other commercially available POSS derivatives, such as octamethylsilsesquioxane (OMS), is not functionally equivalent due to critical differences in thermal stability mechanisms and final composite performance [1]. While OMS is prone to sublimation during high-temperature processing, leading to material loss and compromised thermal resistance, OPS remains stable due to the steric bulk and chemical stability of its phenyl groups, which also confer superior dielectric and anti-erosion properties [2][3]. The specific choice of organic substituent fundamentally dictates the POSS cage's solubility, thermal behavior, and interaction with polymer matrices, making OPS a distinct and non-substitutable performance additive for applications demanding high thermal endurance and specific functional enhancements [4].

Quantified Performance Differentiation: Octaphenylsilsesquioxane vs. Closest Analogs


Thermal Stability Advantage Over Octamethylsilsesquioxane (OMS) in Polymer Composites

In a comparative study of POSS-modified PDMS composites, OPS demonstrates significantly better thermal stability than octamethylsilsesquioxane (OMS). The OMS-containing composite exhibited the worst thermal stability among all POSS types tested due to the sublimation of OMS during processing and analysis. [1]

Polymer Nanocomposites Thermal Stability Polydimethylsiloxane (PDMS)

Doubled Erosion Reduction Efficiency Compared to TiO2 and Talc in Gun Propellants

As an additive in high-energy gun propellants, OPS demonstrates exceptional erosion-reducing performance. In comparative close bomb and semi-confined bomb tests, the erosion reduction efficiency of OPS was measured to be twice that of conventional additives titanium dioxide (TiO2) and talc. [1]

Energetic Materials Gun Propellant Erosion Inhibitor

Lower Dielectric Loss vs. Other POSS Cores in Epoxy Resins at High Frequency

In epoxy resin composites, OPS's symmetrical, nonpolar phenyl shell results in a lower dielectric loss specifically over the high-frequency range (10^5-10^6 Hz) when compared to other POSS derivatives like DOPOPOSS and EPOSS. While all POSS types reduce the dielectric constant due to their hollow cores, OPS provides a distinct advantage in minimizing energy dissipation at high frequencies. [1]

Dielectric Materials Epoxy Nanocomposites High-Frequency Electronics

Significant Dielectric Constant Reduction in Liquid Crystalline Polyester (TLCP)

Incorporating 20 wt% octaphenyl-POSS into a thermotropic liquid crystalline polyester (TLCP) matrix resulted in a substantial and quantifiable decrease in the dielectric constant. The value was reduced from 3.05 for neat TLCP to 2.78 for the OPS/TLCP nanocomposite. [1]

Low-k Dielectrics Liquid Crystalline Polymer Nanocomposite

Enhanced Bending Strength in Vinyl Ester Resin (VER) vs. Alternative Phenyl Silsesquioxanes

In vinyl ester resin composites, the cage-shaped OPS was directly compared to an incompletely cage-shaped analog (PhT7POSS) and a ladder-shaped analog (PPSQ). The OPS-containing composite showed the most obvious enhancement in bending strength at break and bending modulus among the three different phenyl silsesquioxane structures tested. [1]

Vinyl Ester Resin Mechanical Reinforcement Flame Retardancy

High-Impact Application Scenarios for Octaphenylsilsesquioxane Based on Proven Differentiation


High-Energy, Low-Erosion Gun Propellant Formulations

OPS is a preferred additive for next-generation gun propellants where extending barrel life and maintaining high firepower are paramount. Its quantified, two-fold improvement in erosion reduction efficiency compared to standard additives like TiO2 and talc [1] directly addresses a critical performance bottleneck in weapons systems. This application scenario leverages OPS's unique decomposition mechanism to form a protective nano-SiO2 layer, reducing both thermal and carbon erosion.

Low-Dielectric and Low-Loss Substrates for High-Frequency Electronics

For 5G/6G communication components and advanced integrated circuit packaging, OPS is an ideal nanofiller for thermosets (e.g., epoxy) and thermoplastics (e.g., TLCP). Its ability to reduce the dielectric constant (e.g., from 3.05 to 2.78 in TLCP) [2] and provide lower high-frequency dielectric loss compared to other POSS analogs [3] enables the development of substrates with higher signal transmission speeds and lower energy dissipation.

High-Temperature-Resistant Polymer Coatings and Sealants

OPS is the superior choice for modifying silicones and other high-performance polymers used in aerospace and automotive sealants. Unlike octamethylsilsesquioxane (OMS), OPS does not suffer from sublimation during high-temperature service or processing [4], ensuring that the thermal stability and integrity of the coating are retained over the long term. This non-volatile characteristic is essential for maintaining reliable performance in demanding thermal environments.

Mechanically Reinforced, Flame-Retardant Vinyl Ester Composites

For structural composites in construction, marine, or transportation applications requiring both mechanical robustness and fire safety, OPS offers distinct advantages. Its complete cage structure provides better mechanical reinforcement (bending strength and modulus) than other phenyl silsesquioxane architectures like ladder or partially condensed cages [5], while simultaneously contributing to the composite's flame-retardant properties.

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